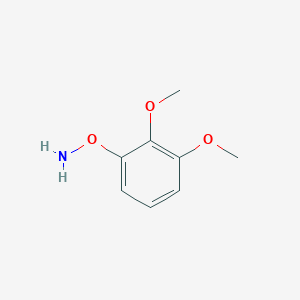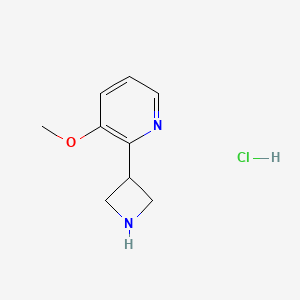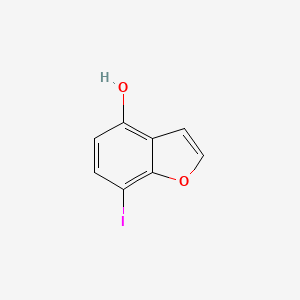
7-Iodobenzofuran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodobenzofuran-4-ol is an organic compound belonging to the benzofuran family, characterized by the presence of an iodine atom at the 7th position and a hydroxyl group at the 4th position on the benzofuran ring. Benzofurans are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodobenzofuran-4-ol typically involves the iodination of benzofuran derivatives. One common method is the halogen dance reaction, where 2-iodobenzofuran is treated with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at 50°C, followed by the addition of an aldehyde . This reaction sequence results in the formation of 2-substituted 3-iodobenzofuran, which can be further functionalized to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using iodine and suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Iodobenzofuran-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to form deiodinated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted benzofurans
- Benzofuran ketones or aldehydes
- Deiodinated benzofurans
Scientific Research Applications
7-Iodobenzofuran-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Explored as a scaffold for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Iodobenzofuran-4-ol involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit microbial growth by interfering with essential cellular processes .
Comparison with Similar Compounds
- 2-Iodobenzofuran
- 3-Iodobenzofuran
- 4-Iodobenzofuran
- 5-Iodobenzofuran
- 6-Iodobenzofuran
Comparison: 7-Iodobenzofuran-4-ol is unique due to the specific positioning of the iodine atom and hydroxyl group, which imparts distinct chemical and biological propertiesIts unique structure allows for targeted modifications and functionalizations, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C8H5IO2 |
|---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
7-iodo-1-benzofuran-4-ol |
InChI |
InChI=1S/C8H5IO2/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,10H |
InChI Key |
OKWDQJDAOIFCKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C=CO2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




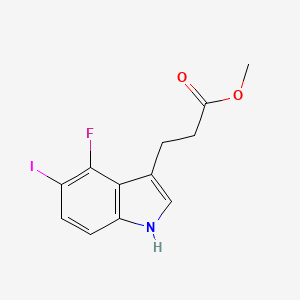


![2,2,4-Trifluorobenzo[d][1,3]dioxole](/img/structure/B13709996.png)

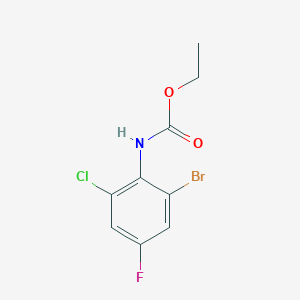
![4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene](/img/structure/B13710012.png)
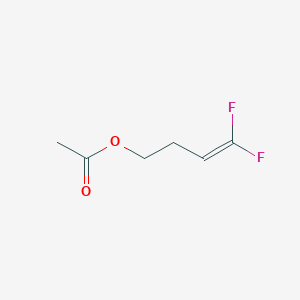
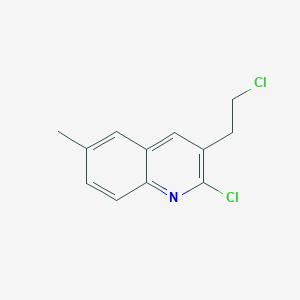
![2-Ethylnaphtho[2,1-d]oxazole-4,5-dione](/img/structure/B13710029.png)
